2-Chloro-6-fluoronicotinic acid
CAS No.: 1211533-26-4
Cat. No.: VC0090116
Molecular Formula: C6H3ClFNO2
Molecular Weight: 175.543
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211533-26-4 |
---|---|
Molecular Formula | C6H3ClFNO2 |
Molecular Weight | 175.543 |
IUPAC Name | 2-chloro-6-fluoropyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C6H3ClFNO2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H,10,11) |
Standard InChI Key | KEVFRXZMKHUVSY-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1C(=O)O)Cl)F |
Introduction
Physical and Chemical Properties
The physical and chemical properties of 2-Chloro-6-fluoronicotinic acid determine its behavior in various chemical environments and its potential applications. Based on available data and comparison with related compounds, we can construct a comprehensive profile of this chemical.
Chemical Reactivity
The reactivity of 2-Chloro-6-fluoronicotinic acid is influenced by its three key functional groups:
-
The pyridine nitrogen, which can act as a weak base and participate in coordination chemistry
-
The carboxylic acid group, which can undergo typical carboxylic acid reactions
-
The halogen substituents (chlorine and fluorine), which can participate in nucleophilic aromatic substitution and metal-catalyzed coupling reactions
These features make 2-Chloro-6-fluoronicotinic acid a versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical applications.
Related Compounds and Structural Comparisons
Examining related compounds provides valuable context for understanding the potential properties and applications of 2-Chloro-6-fluoronicotinic acid.
6-Fluoronicotinic Acid
6-Fluoronicotinic acid (CAS: 403-45-2) differs from 2-Chloro-6-fluoronicotinic acid only by the absence of the chlorine atom at position 2. Its properties include :
Property | Value |
---|---|
Molecular Formula | C₆H₄FNO₂ |
Molecular Weight | 141.100 g/mol |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 309.4±22.0°C at 760 mmHg |
Melting Point | 144-148°C |
Flash Point | 140.9±22.3°C |
6-Fluoronicotinic acid carries hazard classifications similar to 2-Chloro-6-fluoronicotinic acid, with hazard statements H315-H319-H335, indicating potential for skin and eye irritation and respiratory tract irritation .
6-(Benzylamino)-2-chloro-5-fluoronicotinic acid
A more complex related compound is 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid (CAS: 1417334-56-5), which features an additional benzylamino group and has the fluorine atom at position 5 rather than position 6. Its properties include:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₀ClFN₂O₂ |
Molecular Weight | 280.68 g/mol |
IUPAC Name | 6-(benzylamino)-2-chloro-5-fluoropyridine-3-carboxylic acid |
This compound is described as being used in various chemical and pharmaceutical applications, suggesting similar potential for 2-Chloro-6-fluoronicotinic acid.
Structure-Property Relationships
The structural relationships between these compounds illustrate how selective modification of the pyridine scaffold can yield derivatives with potentially different properties:
-
The addition of a chlorine atom (comparing 6-fluoronicotinic acid to 2-Chloro-6-fluoronicotinic acid) likely affects electronic properties and reactivity
-
The introduction of an amino functionality (in 6-(Benzylamino)-2-chloro-5-fluoronicotinic acid) creates potential for additional hydrogen bonding and different solubility characteristics
-
The position of substituents on the pyridine ring influences the electronic distribution and thus reactivity patterns
These structure-property relationships are important considerations for researchers seeking to utilize these compounds in various applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume